molecular formula C7H8ClN5 B8736653 2-chloro-N-ethyl-9H-Purin-6-amine

2-chloro-N-ethyl-9H-Purin-6-amine

Cat. No.: B8736653
M. Wt: 197.62 g/mol
InChI Key: KOUDEUMDARQLLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N-ethyl-9H-Purin-6-amine is a chemical compound belonging to the purine family. Purines are heterocyclic aromatic organic compounds that play a crucial role in various biochemical processes. This compound is characterized by the presence of a chlorine atom at the 2-position and an ethyl group at the N-position of the purine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-ethyl-9H-Purin-6-amine typically involves the chlorination of a purine derivative followed by the introduction of an ethyl group. One common method involves the reaction of 6-chloropurine with ethylamine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 50-60°C to ensure optimal yield.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improves the overall efficiency of the process. The use of catalysts and optimized reaction parameters further enhances the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-ethyl-9H-Purin-6-amine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

    Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form imines or enamines.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium thiolate are commonly used.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of N-ethyl-7H-purin-6-amine derivatives.

    Oxidation: Formation of purine oxides.

    Reduction: Formation of N-ethyl-7H-purin-6-amine.

Scientific Research Applications

2-chloro-N-ethyl-9H-Purin-6-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex purine derivatives.

    Biology: Studied for its potential role in enzyme inhibition and as a ligand in receptor studies.

    Medicine: Investigated for its anticancer properties and potential use in chemotherapy.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-chloro-N-ethyl-9H-Purin-6-amine involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with nucleic acids, affecting DNA and RNA synthesis and function. These interactions can lead to the disruption of cellular processes, making it a potential candidate for therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

  • 6-chloro-7H-purin-2-amine
  • 2-amino-6-chloropurine
  • 6-chloroguanine

Uniqueness

2-chloro-N-ethyl-9H-Purin-6-amine is unique due to the presence of both a chlorine atom and an ethyl group, which confer distinct chemical properties and reactivity. This combination allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and drug development.

Properties

Molecular Formula

C7H8ClN5

Molecular Weight

197.62 g/mol

IUPAC Name

2-chloro-N-ethyl-7H-purin-6-amine

InChI

InChI=1S/C7H8ClN5/c1-2-9-5-4-6(11-3-10-4)13-7(8)12-5/h3H,2H2,1H3,(H2,9,10,11,12,13)

InChI Key

KOUDEUMDARQLLZ-UHFFFAOYSA-N

Canonical SMILES

CCNC1=NC(=NC2=C1NC=N2)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of 2,6-dichloropurine (2 g, 10.6 mmol) in n-butanol (3 ml), is added ethylamine (2M in THF)(15 ml). The solution is stirred at 84° C. for 2.5 hours and then cooled to ambient and stirred for a further 2 hours. The resulting precipitate is isolated by filtration, washed with n-butanol, methanol and ethyl acetate. The solid is dried at 70° C., under vacuum, for 16 hours to give 6-ethylamino-2-chloropurine; ES+ (M+1)197.5,198.2; mp 237-239° C.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step Two

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